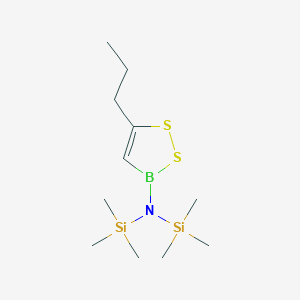
Chloro(propan-2-yl)dipropylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(propan-2-yl)dipropylsilane is an organosilicon compound with the molecular formula C9H21ClSi. It is a chlorosilane derivative, which means it contains a silicon atom bonded to a chlorine atom and organic groups. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chloro(propan-2-yl)dipropylsilane can be synthesized through the reaction of propylmagnesium bromide with chlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is exothermic and requires careful control of temperature and addition rates to ensure safety and high yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar methods as in the laboratory. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Chloro(propan-2-yl)dipropylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as alcohols, amines, or thiols, to form corresponding silane derivatives.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of this compound can yield silane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alcohols, amines, and thiols, often in the presence of a base such as triethylamine or pyridine.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Silane derivatives with various functional groups.
Oxidation Reactions: Silanols and siloxanes.
Reduction Reactions: Reduced silane derivatives with different functional groups.
Applications De Recherche Scientifique
Chloro(propan-2-yl)dipropylsilane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Employed in the modification of biomolecules and surfaces for bioconjugation and immobilization studies.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of chloro(propan-2-yl)dipropylsilane involves its reactivity with various nucleophiles and electrophiles. The silicon-chlorine bond is highly reactive, allowing the compound to participate in substitution and addition reactions. The molecular targets and pathways involved depend on the specific reaction and application, but generally, the compound acts as a versatile intermediate in the formation of more complex molecules.
Comparaison Avec Des Composés Similaires
Chloro(propan-2-yl)dipropylsilane can be compared with other chlorosilane derivatives, such as:
Chlorotrimethylsilane: A simpler chlorosilane with three methyl groups, used in similar substitution reactions.
Chlorodimethylsilane: Contains two methyl groups and one hydrogen atom, also used in organic synthesis.
Chloromethylsilane: A chlorosilane with one methyl group and two hydrogen atoms, used in various chemical transformations.
Uniqueness: this compound is unique due to its specific combination of propyl and isopropyl groups, which provide distinct steric and electronic properties. This makes it particularly useful in certain synthetic applications where other chlorosilanes may not be as effective.
Propriétés
Numéro CAS |
91045-05-5 |
|---|---|
Formule moléculaire |
C9H21ClSi |
Poids moléculaire |
192.80 g/mol |
Nom IUPAC |
chloro-propan-2-yl-dipropylsilane |
InChI |
InChI=1S/C9H21ClSi/c1-5-7-11(10,8-6-2)9(3)4/h9H,5-8H2,1-4H3 |
Clé InChI |
UGPGHPIUURWKHX-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si](CCC)(C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Propan-2-yl)amino]cyclohex-2-en-1-one](/img/structure/B14372352.png)
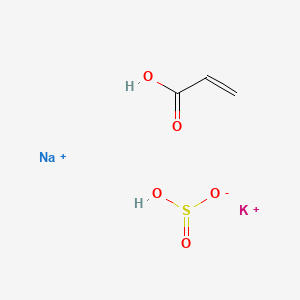
![2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372357.png)
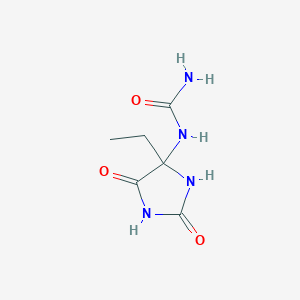
![2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine](/img/structure/B14372364.png)
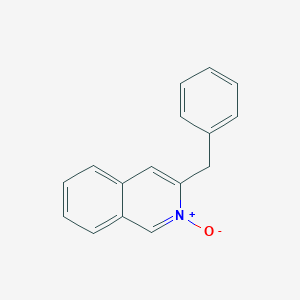
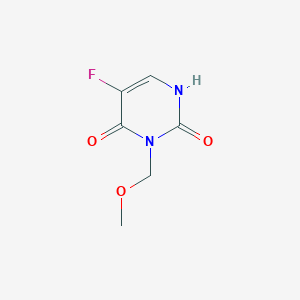
![4-Cyano-N-[3-oxo-1-phenyl-3-(piperidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14372388.png)
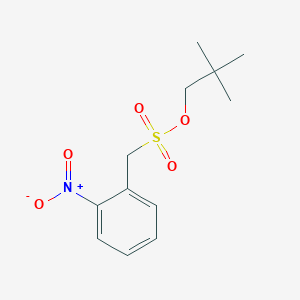
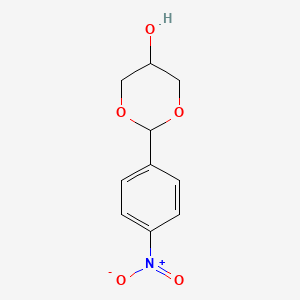
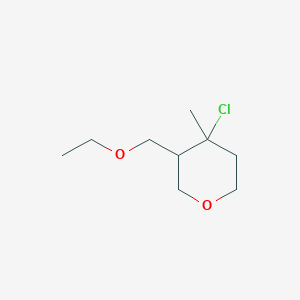

![3-[(2-Heptylundecyl)oxy]propane-1,2-diol](/img/structure/B14372419.png)
